Product packaging for Chlorpromazine(Cat. No.:CAS No. 50-53-3)

Chlorpromazine

Cat. No.: B1221335
CAS No.: 50-53-3
M. Wt: 318.9 g/mol
InChI Key: ZPEIMTDSQAKGNT-UHFFFAOYSA-N
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Description

Chlorpromazine is a substituted phenothiazine in which the ring nitrogen at position 10 is attached to C-3 of an N,N-dimethylpropanamine moiety. It has a role as a phenothiazine antipsychotic drug, an antiemetic, a dopaminergic antagonist, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an anticoronaviral agent. It is a member of phenothiazines, an organochlorine compound and a tertiary amine.
The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class, this compound's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors. This compound has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.
This compound is a Phenothiazine.
This compound is a phenothiazine that was once the most commonly prescribed antipsychotic agent, but that is now rarely used. This compound can cause mild and transient serum enzyme elevations and is also a well known cause of clinically apparent acute and chronic cholestatic liver injury.
This compound is a phenothiazine and traditional antipsychotic agent with anti-emetic activity. This compound exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. This compound appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and has 6 approved and 5 investigational indications. This drug has a black box warning from the FDA.
The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class this compound's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking DOPAMINE RECEPTORS. This compound has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.
See also: Promethazine (related);  Thioridazine (related);  Trifluoperazine (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClN2S B1221335 Chlorpromazine CAS No. 50-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
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InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
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InChI Key

ZPEIMTDSQAKGNT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
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Molecular Formula

C17H19ClN2S
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DSSTOX Substance ID

DTXSID0022808
Record name Chlorpromazine
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Molecular Weight

318.9 g/mol
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Physical Description

Solid
Record name Chlorpromazine
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Boiling Point

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg
Record name Chlorpromazine
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Solubility

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L
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Color/Form

Oily liquid, White, crystalline solid

CAS No.

34468-21-8, 50-53-3
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+)
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Melting Point

177-178, About 60 °C, < 25 °C
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Pre Chlorpromazine Psychiatric Treatment Modalities

Prior to the mid-20th century, the treatment landscape for severe mental illness was bleak. Therapeutic options were limited and often drastic, focusing more on containment and sedation than on addressing the underlying psychopathology.

Hospitals and asylums, frequently overcrowded and under-resourced, relied on a variety of somatic therapies. mymichigan.orgcsp.edunih.gov These included hydrotherapy, which used prolonged baths to calm agitated patients, and various forms of shock therapy. mo.govInsulin (B600854) coma therapy , introduced by Manfred Sakel in the 1920s, involved inducing daily comas with large doses of insulin. wikipedia.orgbritannica.comwebmd.comjstor.org The belief was that this physiological shock could "jolt" patients out of their psychosis. britannica.comjstor.org Similarly, Metrazol convulsive therapy used a chemical to induce seizures, a precursor to electroconvulsive therapy (ECT). wikipedia.org

Perhaps the most infamous of these early treatments was the lobotomy . medicalnewstoday.comverywellmind.compsychcentral.com This neurosurgical procedure involved severing the connections in the brain's prefrontal cortex to reduce agitation and aggression. medicalnewstoday.comverywellmind.comwikipedia.org While it could render patients more manageable, it often did so at the cost of their personality and intellectual function. psychcentral.comwikipedia.org These treatments, while born of a desire to alleviate suffering, underscored the profound lack of effective and humane options for individuals with severe psychiatric disorders. medicalnewstoday.comverywellmind.com

Neuropharmacological Mechanisms of Action of Chlorpromazine

Dopaminergic Receptor Antagonism as a Primary Mechanism

The antipsychotic properties of chlorpromazine (B137089) are predominantly attributed to its ability to block dopamine (B1211576) receptors. numberanalytics.comuzh.ch This antagonism reduces dopaminergic neurotransmission, a key element in the dopamine hypothesis of schizophrenia, which posits that excessive dopamine activity in certain brain regions contributes to psychotic symptoms. numberanalytics.compatsnap.com All commercially available antipsychotic medications reduce dopaminergic neurotransmission to some extent. aspet.org

This compound demonstrates a broad-spectrum antagonism across dopamine receptor subtypes. nih.gov It acts as a blocking agent on D1, D2, D3, and D4 receptors. wikipedia.orgdrugbank.commdpi.com It is a particularly effective antagonist of D2 dopamine receptors and similar receptors like D3 and D5. wikipedia.org Unlike many other typical antipsychotics, this compound also possesses a high affinity for D1 receptors. wikipedia.org The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, D4) receptors, which differ in their signaling pathways. nih.govmdpi.com this compound's interaction with this wide array of dopamine receptors underlies its antipsychotic effects. nih.gov Studies have reported a binding affinity (Ki) of 3–23 nM for D2 dopamine receptors. oncotarget.com

Receptor SubtypeInteractionReported Affinity (Ki)
D1AntagonistHigh Affinity wikipedia.org
D2Antagonist~75 nM medchemexpress.com, High Affinity wikipedia.orgoncotarget.comkcl.ac.uk
D3AntagonistEffective Antagonist wikipedia.org
D4AntagonistAntagonist wikipedia.orgdrugbank.com
D5AntagonistEffective Antagonist wikipedia.org

This compound is classified as a low-potency typical antipsychotic. wikipedia.orgwikipedia.org A significant correlation exists between the clinical potency of typical antipsychotics and their affinity for the D2 receptor. wikipedia.org High-potency antipsychotics like haloperidol (B65202) generally show higher binding affinity for D2 receptors compared to low-potency agents like this compound. kcl.ac.ukwikipedia.org

Second-generation, or "atypical," antipsychotics were developed to have a different receptor binding profile, notably a lower affinity for the D2 receptor and a relatively greater affinity for other neuroreceptors, particularly serotonin (B10506) receptors. nih.gov For instance, newer antipsychotics like risperidone, olanzapine, and clozapine (B1669256) display a low binding affinity for D2 receptors. kcl.ac.uk A key pharmacological property highlighted for atypical activity is a low ratio of D2 to 5-HT2A receptor antagonism, a characteristic of these newer agents. nih.gov Interestingly, this compound tends to exert a greater effect at serotonin receptors than at D2 receptors, which is the opposite of other typical antipsychotics. wikipedia.org This makes its receptor profile somewhat similar to that of atypical antipsychotics. wikipedia.org

CompoundClassD2 Receptor AffinitySerotonin 5-HT2A Receptor AffinityD2/5-HT2A Ratio
This compoundTypical (Low-Potency)Moderate cambridge.orgPotent Antagonist cambridge.orgLow wikipedia.org
HaloperidolTypical (High-Potency)High kcl.ac.ukWeaker than D2 Affinity nih.govHigh
ClozapineAtypicalLow kcl.ac.ukHigh csic.esLow nih.gov
OlanzapineAtypicalLow (but higher than Clozapine) kcl.ac.ukpsychiatryonline.orgHigh csic.espsychiatryonline.orgLow nih.gov
RisperidoneAtypicalLow kcl.ac.ukHigh csic.esLow nih.gov

The brain contains several distinct dopaminergic pathways, and the effects of this compound are pathway-dependent. psychdb.com

Mesolimbic Pathway: This pathway projects from the Ventral Tegmental Area (VTA) to the nucleus accumbens and is associated with emotion and reward. psychdb.com Excessive dopamine activity in the mesolimbic system is linked to the positive symptoms of psychosis (e.g., hallucinations and delusions). patsnap.comaspet.orgpsychdb.com this compound's primary antipsychotic effect is attributed to its blockade of D2 receptors in the mesolimbic pathway, which reduces this hyperactivity. patsnap.comwikipedia.orginchem.orgfrontiersin.orgijraset.com

Nigrostriatal Pathway: This pathway is part of the extrapyramidal nervous system and is crucial for motor control. The blockade of D2 receptors by this compound in the nigrostriatal system is not related to its antipsychotic effects but is instead responsible for producing extrapyramidal side effects. patsnap.comaspet.orgwikipedia.orginchem.org

Serotonergic Receptor Interactions

This compound acts as an antagonist at several serotonin receptor subtypes, including 5-HT2, 5-HT6, and 5-HT7 receptors. nih.govwikipedia.orgmdpi.com Its antagonism at 5-HT2A receptors is particularly noteworthy and is a feature it shares with many atypical antipsychotics. medchemexpress.comcambridge.orgnih.govmedchemexpress.com This action at serotonin receptors contributes to anxiolytic and antiaggressive properties. wikipedia.orgdrugbank.com While most typical and atypical antipsychotics are antagonists at 5-HT7 receptors, this compound is included in this group. frontiersin.org

The antagonism of serotonin receptors, particularly the 5-HT2A subtype, is believed to contribute to this compound's antipsychotic efficacy. patsnap.com This mechanism is thought to be especially relevant for improving negative and cognitive symptoms of schizophrenia, which are often less responsive to pure D2 antagonism. patsnap.com The blockade of 5-HT2A receptors is a defining characteristic of atypical antipsychotics, which are noted for a lower incidence of extrapyramidal symptoms. nih.govnih.gov

The serotonergic system modulates the activity of several other neurotransmitter systems, including dopamine. frontiersin.org By acting on serotonin receptors, this compound can indirectly influence dopaminergic pathways. For example, 5-HT2A receptor antagonism is thought to enhance dopamine release in certain brain regions, which may help to alleviate some of the effects of D2 blockade. nih.gov This complex interplay between the serotonin and dopamine systems is central to the mechanism of action of many antipsychotic drugs. tandfonline.com Antagonism at 5-HT6 and 5-HT7 receptors may also contribute to beneficial effects on cognition. nih.gov

Adrenergic Receptor Antagonism (Alpha-Adrenergic)

This compound demonstrates potent antagonism at alpha-adrenergic receptors, particularly the α1-adrenergic subtype. inchem.orgmdpi.com This blockade disrupts the normal signaling of norepinephrine (B1679862) and epinephrine, key neurotransmitters in the sympathetic nervous system. The antagonism of α1-adrenergic receptors by this compound leads to vasodilation, a relaxation of the smooth muscle in blood vessels, which can result in a drop in blood pressure (orthostatic hypotension). patsnap.com

Studies have shown that this compound has a high affinity for α1a-adrenergic receptors. caymanchem.com The kinetics of this receptor blockade reveal that the onset of action against phenylephrine, an alpha-adrenergic agonist, is slower compared to its effects on other receptors. nih.gov Similarly, the offset of the blockade is also significantly slower for alpha-adrenergic receptors, suggesting a less readily reversible interaction. nih.gov This sustained antagonism contributes to some of the cardiovascular side effects associated with this compound. Furthermore, research comparing central and peripheral alpha-adrenergic receptor antagonism has indicated that central blockade can influence regional cerebral blood flow. nih.gov

Histaminergic H1 Receptor Blockade

A prominent feature of this compound's pharmacological profile is its potent antagonism of histamine (B1213489) H1 receptors. mdpi.compatsnap.com This action is responsible for the sedative and calming effects often observed with its use. patsnap.comnumberanalytics.com The blockade of H1 receptors in the central nervous system is a key contributor to the drug's tranquilizing properties. physio-pedia.com

The affinity of this compound for the H1 receptor is significant. caymanchem.com Research has demonstrated a correlation between the affinity for H1 receptors and the magnitude of histamine efflux in the medial prefrontal cortex for several antipsychotic drugs, including this compound. frontiersin.org The kinetics of H1 receptor blockade by this compound show a relatively rapid onset and offset compared to its effects on alpha-adrenergic receptors. nih.gov This antihistaminic activity also contributes to its antiemetic (anti-nausea and vomiting) effects, which result from the combined blockade of H1, dopamine D2, and muscarinic M1 receptors in the vomiting center. nih.gov

Muscarinic Cholinergic Receptor Antagonism (M1)

This compound also functions as an antagonist at muscarinic cholinergic receptors, including the M1 subtype. mdpi.comnih.gov This anticholinergic activity contributes to both its therapeutic profile and its side effects. The blockade of M1 receptors can help to mitigate some of the extrapyramidal side effects associated with dopamine D2 receptor antagonism. patsnap.com

However, this muscarinic blockade is also responsible for a range of peripheral and central side effects, such as dry mouth, blurred vision, constipation, and urinary retention. mdpi.compatsnap.com Studies have determined the pA2 value, a measure of antagonist potency, for this compound at muscarinic receptors to be 7.17. nih.gov The kinetics of muscarinic receptor blockade are characterized by a relatively fast onset and offset. nih.gov It is important to note that while this compound is an antagonist, other compounds can act as agonists at these receptors, producing opposing effects. psu.edu

Modulation of Glutamatergic System Activity

Emerging research has highlighted the significant interaction of this compound with the glutamatergic system, the primary excitatory neurotransmitter system in the brain. clinmedjournals.orgijpp.com This modulation adds another layer of complexity to its mechanism of action beyond the traditional understanding centered on dopamine and serotonin antagonism. clinmedjournals.org

Effects on NMDA Receptor Mechanisms, Including Zn Site Interactions

This compound also significantly impacts N-methyl-D-aspartate (NMDA) receptor function. clinmedjournals.orgnih.gov It can act as an antagonist at NMDA receptors, in part by interacting with the zinc (Zn) binding site on the receptor complex. nih.govresearchgate.netresearchgate.net This interaction is complex, with this compound exhibiting both Zn++-like and Mg++-like effects at different concentrations. nih.gov At low concentrations, it slows the dissociation of [3H]MK801, a marker for the NMDA receptor channel, while at higher concentrations, it increases the dissociation rate. nih.gov This suggests a multifaceted interaction with the NMDA receptor complex. The inhibition of NMDA receptors by this compound occurs at clinically relevant low micromolar concentrations and displays a voltage- and magnesium-dependent open channel blocking mechanism. researchgate.netnih.gov

Implications for Excitatory Neurotransmission and Neurotrophic Effects

The modulation of both AMPA and NMDA receptors by this compound has significant implications for excitatory neurotransmission and neurotrophic processes. ijpp.comclinmedjournals.org By altering the activity of these critical glutamate (B1630785) receptors, this compound can influence synaptic plasticity, which is fundamental for learning and memory. clinmedjournals.org Some studies have described the effects of this compound on glutamatergic receptor mechanisms as having "neurotrophic effects," as it modifies the amplitude and temporal characteristics of receptor activity. clinmedjournals.orgijpp.comclinmedjournals.org

GABAergic System Modulation

This compound (CPZ), a widely used antipsychotic medication, is known to interact with various ligand- and voltage-gated channels. nih.gov Its influence extends to the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Research indicates that this compound modulates the function of GABA-A receptors, the main ionotropic receptors for gamma-aminobutyric acid (GABA), thereby affecting inhibitory neurotransmission. nih.govjneurosci.orgfrontiersin.org

Influence on GABA-A Receptor Binding and Unbinding Kinetics

Studies utilizing patch-clamp techniques on cultured hippocampal neurons have revealed that this compound affects the binding and unbinding kinetics of GABA to GABA-A receptors. nih.govjneurosci.org Experimental data and model simulations suggest that this compound decreases the binding rate constant (k_on) and increases the unbinding rate constant (k_off) of GABA-A receptors. nih.govnih.govjneurosci.org

This alteration in kinetics has significant functional consequences. The reduction in the binding rate (k_on) by this compound makes the binding reaction a rate-limiting step. nih.govjneurosci.org Consequently, the brief presence of GABA in the synaptic cleft during a miniature inhibitory postsynaptic current (mIPSC) is insufficient to activate the receptors to the same degree as in control conditions. nih.govnih.govjneurosci.org This leads to a reduction in the amplitude of mIPSCs. nih.gov

Simultaneously, the increase in the unbinding rate (k_off) is the proposed mechanism for the accelerated decay phase of mIPSCs observed in the presence of this compound. nih.govnih.govjneurosci.org This faster unbinding of GABA from the receptor shortens the duration of the channel opening, leading to a quicker decay of the inhibitory current. nih.gov The effect of this compound on the rise time of GABA-evoked currents is dose-dependent, with higher concentrations causing a more significant slowing of the current onset. nih.govjneurosci.org

Table 1: Effect of this compound on the Rise Time of GABA-Evoked Currents

This compound Concentration (μM) 10-90% Rise Time (msec)
0 (Control) 1.12 ± 0.08
100 1.82 ± 0.06

Data from experiments on cultured hippocampal neurons. The rise time of GABA-evoked currents was measured in the absence and presence of 100 μM this compound. The increase in rise time indicates a slower onset of the current. nih.gov

Effects on Miniature Inhibitory Postsynaptic Currents (mIPSCs)

This compound has been shown to significantly alter the characteristics of miniature inhibitory postsynaptic currents (mIPSCs) in cultured hippocampal neurons. nih.govjneurosci.org These currents represent the postsynaptic response to the spontaneous release of a single quantum of GABA from a presynaptic terminal.

Specifically, this compound reduces the amplitude and accelerates the decay of mIPSCs in a dose-dependent manner. nih.govjneurosci.org For instance, bath application of this compound at concentrations of 10, 30, and 100 μM resulted in a progressive decrease in mIPSC amplitude. jneurosci.org While 100 μM this compound reduced the mIPSC amplitude by approximately 90%, it only caused about a 30% depression of responses evoked by direct application of GABA, highlighting a more pronounced effect on synaptic currents. nih.govjneurosci.org

The acceleration of the mIPSC decay kinetics is also a prominent effect of this compound. nih.govjneurosci.org This is evident when comparing the normalized current traces in control conditions and in the presence of the drug, where the decay phase is clearly faster with this compound. nih.gov This effect, as mentioned earlier, is attributed to the increased unbinding rate of GABA from its receptors. nih.govjneurosci.org

Table 2: Dose-Dependent Effect of this compound on mIPSC Amplitude

This compound Concentration (μM) mIPSC Amplitude (as a fraction of control)
10 0.74 ± 0.1
30 0.69 ± 0.12
100 0.09 ± 0.07

Data showing the dose-dependent reduction in the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in the presence of varying concentrations of this compound. jneurosci.org

Cellular and Subcellular Mechanisms of Chlorpromazine Action

Biophysical Interactions with Cellular Membranes

The initial point of contact for chlorpromazine (B137089) with a cell is its membrane. The drug's amphiphilic nature, possessing both hydrophobic and hydrophilic regions, facilitates its interaction with and penetration into the lipid bilayer, leading to significant alterations in membrane properties. portlandpress.comtandfonline.comphysiology.org

Alterations in Membrane Permeability and Fluidity

This compound has been demonstrated to increase the permeability and fluidity of cellular membranes. nih.govnih.gov This effect is concentration-dependent. tandfonline.comnih.gov Studies using rat brain slices have shown that CPZ can induce the leakage of intracellular components, suggesting the formation of transient pores or a general destabilization of the membrane. nih.gov This increased permeability is thought to be a result of the drug intercalating into the lipid bilayer, which disrupts the ordered packing of phospholipids. oncotarget.comresearchgate.net

The interaction of this compound with the membrane also leads to an increase in membrane fluidity. nih.gov This has been observed through techniques such as fluorescence polarization. nih.govnih.gov An increase in fluidity implies a more disordered state of the lipid acyl chains within the membrane. nih.govoncotarget.com This fluidizing effect is influenced by the lipid composition of the membrane, particularly the cholesterol content. annualreviews.org For instance, in membranes with low cholesterol, this compound can cause an ordering effect at lower concentrations, which transitions to a disordering effect at higher concentrations or in high-cholesterol membranes. annualreviews.org

Table 1: Effects of this compound on Membrane Properties
PropertyEffectMethod of ObservationKey FindingsReferences
PermeabilityIncreasedLeakage assays (e.g., calcein, [(18)F]FDG-6-phosphate)CPZ induces leakage of intracellular molecules, suggesting membrane destabilization and pore formation. nih.govoncotarget.com
FluidityIncreasedFluorescence polarization/anisotropyCPZ decreases the order of lipid acyl chains, leading to a more fluid membrane state. nih.govnih.gov

Interactions with Negatively Charged Membrane Phospholipids and Polarity Shifts

This compound, being a cationic amphiphile at physiological pH, exhibits a strong affinity for negatively charged phospholipids, such as phosphatidylserine, which are often enriched in the inner leaflet of the plasma membrane. portlandpress.comnih.govnih.gov This electrostatic attraction plays a crucial role in its membrane interactions. nih.govresearchgate.net

The binding of this compound to these anionic lipids can neutralize their negative charge. oncotarget.com This neutralization has significant consequences for membrane-associated proteins that rely on electrostatic interactions for their localization and function. oncotarget.com A notable example is the oncogenic protein K-Ras4B(G12V), which anchors to the membrane through interactions with negatively charged phospholipids. oncotarget.com this compound has been shown to dislodge K-Ras4B(G12V) from the membrane by neutralizing these charges, thereby inhibiting its signaling functions. oncotarget.com

This interaction also leads to a shift in the polarity of the membrane environment. rsc.org The insertion of the hydrophobic tricyclic ring of this compound into the lipid bilayer, coupled with the presence of its polar side chain at the interface, alters the local dielectric properties. tandfonline.comresearchgate.net This change in polarity can be observed by the enhanced fluorescence of this compound itself upon membrane insertion. rsc.org The drug's presence at the lipid interfacial region allows it to interact with both the headgroups and the acyl tails of the phospholipids, further contributing to the destabilization and altered polarity of the membrane. rsc.org

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on the cell membrane, this compound penetrates the cell and modulates several critical intracellular signaling pathways. These pathways are integral to cellular processes such as growth, proliferation, and metabolism.

Effects on Calcium Ion (Ca²⁺) Signaling Pathways

This compound has complex and multifaceted effects on intracellular calcium (Ca²⁺) signaling. It has been shown to inhibit store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium stores and sustaining calcium signals. nih.gov In PC12 cells, this compound inhibited the sustained phase of Ca²⁺ increase induced by bradykinin, without affecting the initial release from internal stores. nih.gov This suggests a direct inhibitory effect on the channels responsible for SOCE. nih.gov

Conversely, in human glioblastoma cells (GBM 8401), this compound has been found to increase intracellular Ca²⁺ concentrations. nih.govresearchgate.net This increase is mediated by both Ca²⁺ influx through store-operated Ca²⁺ channels and phospholipase C (PLC)-dependent Ca²⁺ release from the endoplasmic reticulum. nih.govresearchgate.net The chelation of this excess intracellular Ca²⁺ was shown to reduce this compound-induced cytotoxicity in these cancer cells, indicating that the dysregulation of Ca²⁺ homeostasis is a key component of its anti-tumor activity. nih.gov

Table 2: this compound's Effects on Ca²⁺ Signaling in Different Cell Types
Cell TypeEffect on Intracellular Ca²⁺Proposed MechanismReferences
PC12 CellsInhibition of sustained Ca²⁺ increaseInhibition of store-operated calcium entry (SOCE) nih.gov
GBM 8401 Human Glioblastoma CellsIncrease in intracellular Ca²⁺Ca²⁺ influx via SOCE and PLC-dependent release from the endoplasmic reticulum nih.govresearchgate.net

Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Regulation

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been identified as an inhibitor of the mTORC1 pathway in various cancer cell lines, including glioma and oral cancer cells. oncotarget.comresearchgate.netnih.gov It achieves this inhibition by reducing the phosphorylation levels of key downstream effectors of mTORC1, such as Akt and p70S6K. oncotarget.comnih.gov In PTEN-null glioma cells, where the Akt/mTOR pathway is constitutively active, this compound treatment led to cell cycle arrest and autophagic cell death. oncotarget.comoup.com The inhibition of mTORC1 signaling is a significant contributor to the anti-proliferative and pro-autophagic effects of this compound. nih.govoup.com

Induction of Transcription Factor EB (TFEB) Nuclear Translocation

Recent studies have revealed that this compound can induce the nuclear translocation of Transcription Factor EB (TFEB). frontiersin.orgnih.govrcsi.com TFEB is a master regulator of lysosome biogenesis and autophagy. frontiersin.org Under normal conditions, mTORC1 phosphorylates TFEB, retaining it in the cytoplasm. nih.gov By inhibiting mTORC1 activity, this compound prevents this phosphorylation, leading to TFEB's translocation into the nucleus. frontiersin.orgnih.gov This effect appears to be mediated through the Rag GTPases, which are upstream regulators of mTORC1. frontiersin.orgnih.gov Once in the nucleus, TFEB can activate the transcription of genes involved in autophagy and lysosomal function. nih.gov However, it has also been noted that while promoting the machinery for autophagy, this compound can also block the fusion of autophagosomes with lysosomes, leading to an accumulation of immature autophagosomes. frontiersin.org

Autophagy Pathway Modulation

This compound (CPZ) has been identified as a modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its effects are complex, influencing multiple stages of the autophagic pathway.

Blockade of Autophagosome-Lysosome Fusion

A primary mechanism underlying the accumulation of autophagosomes is the blockade of their fusion with lysosomes. researchgate.netnih.govmdpi.comoup.com This fusion is a critical step in the autophagic process, as the acidic environment and hydrolytic enzymes within the lysosome are necessary for the breakdown of the autophagosome's contents. By inhibiting this fusion, this compound effectively halts the final stage of autophagy, leading to a build-up of undegraded autophagic vesicles. researchgate.net This effect is similar to that of other agents known to disrupt lysosomal function, such as chloroquine (B1663885). oup.combrieflands.com The inability of autophagosomes to merge with lysosomes results in a dysfunctional pathway where cellular waste is sequestered but not eliminated.

Role of Rag GTPases in Autophagic Impairment

Recent research has elucidated the role of Rag GTPases in the autophagic impairment caused by this compound. researchgate.netmdpi.comoup.com Rag GTPases are key regulators of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central controller of cell growth and autophagy. researchgate.net this compound treatment has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, in a manner dependent on Rag GTPases. researchgate.netmdpi.comoup.com Specifically, CPZ appears to decrease the activity of Rag GTPases, leading to the dissociation of mTORC1 from the lysosome and subsequent nuclear entry of TFEB. researchgate.net While this would typically promote autophagy, the concurrent blockade of autophagosome-lysosome fusion creates a state of autophagic stress. Interestingly, the expression of an active form of Rag GTPase heterodimers has been found to alleviate the accumulation of autophagosomes induced by CPZ, underscoring the significant contribution of the Rag GTPase-mTORC1-TFEB signaling axis to this compound-induced autophagic dysfunction. researchgate.netmdpi.com

Mitochondrial Function and Cellular Metabolism

This compound also exerts significant effects on mitochondrial function and cellular metabolism, targeting key components of the respiratory chain and influencing energy production pathways.

Inhibition of Cytochrome c Oxidase (CcO) Activity

This compound has been demonstrated to inhibit the activity of cytochrome c oxidase (CcO), also known as complex IV of the mitochondrial electron transport chain. nih.govnih.govoncotarget.com This inhibitory effect has been observed to be particularly selective in certain pathological contexts. For instance, in chemoresistant glioma cells, this compound selectively inhibits CcO activity, an effect not seen in their chemosensitive counterparts. nih.govnih.gov This selectivity is linked to the expression of different isoforms of a CcO subunit. Chemoresistant glioma cells often exhibit a switch from expressing the COX4-2 subunit isoform to the COX4-1 isoform. nih.govnih.gov Computer-simulated docking studies suggest that this compound binds more effectively to CcO containing the COX4-1 subunit. nih.govnih.gov The direct interaction and inhibition of CcO by this compound have been confirmed in studies using purified enzyme, with a reported IC50 value of 25.82 ± 3.75 μM for bovine heart CcO. nih.gov

Cell/Tissue TypeConditionEffect on CcO ActivityAssociated Findings
Chemoresistant Glioma CellsIn vitroInhibitionSelective for cells expressing COX4-1 subunit
Chemosensitive Glioma CellsIn vitroNo significant effectExpress COX4-2 subunit
Bovine HeartPurified enzymeInhibition (IC50: 25.82 ± 3.75 μM)Direct interaction with CcO
Rat Brain MitochondriaIn vitro50% inhibition at 50 μMEarly evidence of CcO inhibition

Effects on Oxygen Consumption and Glucose Oxidation

This compound also influences glucose metabolism. Research indicates that it inhibits the oxidation of glucose. researchgate.netcapes.gov.br In guinea pig brain tissue, this compound was found to inhibit the oxidation of glucose via the tricarboxylic acid (TCA) cycle. capes.gov.br Furthermore, in canine thyroid slices, this compound blocked the TSH-induced stimulation of glucose-1-14C oxidation to 14CO2, suggesting an interference with metabolic pathways linked to specific cellular functions. oup.com While prolonged treatment with low doses of CPZ did not appear to alter glucose tolerance in human subjects, higher acute doses have been suggested to potentially inhibit insulin (B600854) secretion and induce hyperglycemia. nih.gov

ParameterSystemConcentrationEffect
Oxygen Consumption Cultured Mammalian CellsNot specifiedInhibition
Isolated Rat Hepatocytes>150 μMDecrease
Isolated Rat Hepatocytes5 μMIncrease (succinate-stimulated)
Isolated Rat Liver Mitochondria20-100 μM (basal)Increase
Isolated Rat Liver Mitochondria50-400 μM (uncoupled)Inhibition
Leishmania donovani Promastigotes50 µg/ml87% reduction
Glucose Oxidation Guinea Pig Brain TissueNot specifiedInhibition (via TCA cycle)
Canine Thyroid Slices2x10⁻⁴MBlockade of TSH-stimulated oxidation
Human Subjects (acute, high dose)50 mg infusionPotential for hyperglycemia and inhibited insulin secretion

Impact on Nucleic Acid Synthesis and Cell Proliferation

This compound (CPZ) demonstrates a significant capacity to interfere with fundamental cellular processes such as nucleic acid synthesis and cell proliferation. nih.gov These actions are central to its observed antitumor effects and have been documented across a variety of cell types and experimental systems. nih.govmdpi.com The compound's interference with DNA replication and the cell division cycle underscores its potential as a modulator of cell growth. nih.govresearchgate.net

Inhibition of DNA Synthesis and [³H]Thymidine Incorporation

One of the earliest recognized anticancer mechanisms of this compound is its ability to inhibit DNA synthesis. nih.gov This effect has been consistently observed in both cellular and cell-free systems, suggesting a direct interference with the enzymatic machinery of DNA replication. nih.govnih.gov

A common method to measure DNA synthesis is the [³H]thymidine incorporation assay, which tracks the integration of a radiolabeled nucleoside into newly synthesized DNA during cell division. thermofisher.comresearchgate.net Studies using this technique have provided quantitative evidence of this compound's inhibitory effects. For instance, early research in 1965 demonstrated that this compound reduces the incorporation of [³H]thymidine into human bone marrow cells. nih.govresearchgate.net

Further research has elaborated on this inhibitory action in various models:

In developing rat brains, this compound administration led to a severe and dose-dependent reduction in the rate of [³H]thymidine incorporation into DNA. nih.gov The synthesis rate dropped to less than 40% of control levels in the forebrain and 60% in the cerebellum within hours of administration. nih.gov

In the protozoan Tetrahymena, a 20-minute preincubation with 14.7 µM of this compound inhibited DNA synthesis by 46%. nih.gov The compound was also found to inhibit the incorporation of labeled thymidine (B127349) into the thymidine triphosphate pool in this organism. nih.gov

In Meth A sarcoma cells, this compound was shown to inhibit DNA synthesis both in cell cultures and in isolated nuclei. nih.gov

Studies on the fungus Candida albicans also revealed that this compound affects DNA synthesis, which is linked to its antifungal activity. oup.comoup.com

This body of evidence confirms that this compound's impact on cell proliferation is directly linked to its capacity to halt or slow down the synthesis of DNA. nih.govtandfonline.com

Table 1: Effect of this compound on DNA Synthesis and [³H]Thymidine Incorporation in Various Cell Types

Cell Type/OrganismThis compound Concentration/DoseObserved EffectReference
Developing Rat Brain (in vivo)50 mg/kgSevere reduction in [³H]thymidine incorporation; less than 40% of control in forebrain and 60% in cerebellum. nih.gov
Tetrahymena14.7 µM46% inhibition of DNA synthesis after 20-minute preincubation. nih.gov
Human Bone Marrow CellsNot specifiedDecreased [³H]thymidine incorporation. nih.govresearchgate.net
Meth A Sarcoma CellsNot specifiedInhibited DNA synthesis in both cultured cells and isolated nuclei. nih.gov
Candida albicansIC50Affects DNA synthesis (S phase). oup.comoup.com

Effects on Cell Cycle Parameters and Mitotic Activity

This compound exerts significant influence over the cell cycle, the ordered sequence of events that leads to cell division and duplication. Its interference can lead to cell cycle arrest at various checkpoints, thereby inhibiting proliferation. nih.govoncotarget.com

In several cancer cell lines, this compound has been shown to induce cell cycle arrest. For example:

In colorectal cancer (CRC) cells, this compound was found to effectively suppress proliferation by inducing G2/M phase cell cycle arrest. nih.gov This arrest was associated with the reduced activity of the cdc2/cyclin B1 complex, a key regulator of the G2/M transition. nih.gov Specifically, it suppressed the expression of cyclin B1, cdc2, and cdc25c. nih.gov

In rat C6 glioma cells, this compound treatment resulted in cell cycle arrest and an increase in the level of p21Waf1/Cip1, which is an inhibitor of the cyclin E/CDK2 complex. mdpi.com

In the fungus Candida albicans, this compound was observed to affect cell proliferation by arresting cells at the G1/S boundary, delaying the progression of cells from the G1 phase into the S phase. oup.comoup.com

Beyond arresting the cell cycle, this compound can also disrupt mitotic activity. Mitotic arrest has been observed in colorectal cell lines, where this compound inhibits the mitotic kinesin KSP/Eg5. oncotarget.comfrontiersin.org This inhibition leads to the formation of monopolar spindles, a cellular defect that prevents proper chromosome segregation and ultimately halts cell division, leading to an accumulation of cells in the G2/M phase. oncotarget.com In the developing rat brain, this compound significantly reduced mitotic activity in the cerebellar external granular layer. nih.gov

However, in some contexts, such as in developing rat brain subependymal cells, analysis of cell cycle parameters showed no significant changes, although the labelling index was reduced, suggesting an increased turnover time. nih.gov Similarly, in certain chemoresistant glioma cells, the antiproliferative effect was attributed to cell cycle arrest rather than an increase in apoptosis. scienceopen.com

Table 2: Effects of this compound on Cell Cycle and Mitotic Activity

Cell TypeObserved EffectMechanismReference
Colorectal Cancer (CRC) CellsInduces G2/M phase cell cycle arrest.Decreased activity of cdc2/cyclin B1 complex; suppressed expression of cyclin B1, cdc2, cdc25c. nih.gov
Rat C6 Glioma CellsCell cycle arrest.Increased level of p21Waf1/Cip1. mdpi.com
Candida albicansArrests cells at the G1/S boundary.Delayed progression from G1 to S phase. oup.comoup.com
Colorectal Cell LinesInduces mitotic arrest.Inhibition of mitotic kinesin KSP/Eg5, leading to monopolar spindles. oncotarget.comfrontiersin.org
Developing Rat CerebellumSignificantly reduced mitotic activity.Not specified. nih.gov

Neurobiological and Systemic Research Implications of Chlorpromazine

Investigations into Long-Term Neural Adaptations to Chronic Chlorpromazine (B137089) Exposure

Chronic exposure to this compound induces significant long-term adaptations within the central nervous system, particularly concerning neurotransmitter systems. Research indicates that the antipsychotic effects of this compound are linked to its ability to block postsynaptic dopamine (B1211576) receptors. nih.gov However, long-term administration leads to more complex neural changes.

In preclinical studies involving chronic administration of this compound to rats for 75 days, a consistent and widespread increase in dopamine levels was observed across numerous brain regions. nih.gov Dopamine concentrations were found to be elevated in the cortex by 39%, the striatum-accumbens by 18%, the hippocampus by 27%, the hypothalamus by 34%, the cerebellum by 36%, and the brainstem by 40%. nih.gov In the same studies, levels of norepinephrine (B1679862) and 5-hydroxytryptamine (serotonin) were increased by 15% and 16% respectively, but only in the hippocampus. nih.gov These findings suggest that a primary long-term neural adaptation to chronic this compound is an upregulation of dopamine levels throughout the brain, reflecting a preferential interference with dopamine-mediated synaptic transmission. nih.gov

Beyond direct neurotransmitter modulation, another area of investigation involves the compound's impact on neuroinflammation. nih.gov The therapeutic benefits of antipsychotics often require long-term treatment, which may be explained by effects that extend beyond immediate receptor antagonism. nih.gov this compound has been proposed to exert anti-inflammatory effects in the central nervous system by inhibiting microglial activation. nih.gov Specifically, it has been shown to lessen the activity of Kv1.3 voltage-gated potassium channels in microglia, which are involved in the neuroinflammatory response. nih.gov This suggests that long-term neural adaptations may also involve the modulation of immune pathways within the brain. nih.gov

Impact on Trace Metal Homeostasis in Specific Central Nervous System Regions

This compound administration influences the balance of essential trace metals within the central nervous system, a factor that may be linked to its neurological effects. nih.govnih.gov Long-term treatment with neuroleptic drugs, including the phenothiazine class to which this compound belongs, has been associated with impaired iron homeostasis. nih.gov

Studies have been conducted to determine the effect of this compound on manganese concentrations in various regions of the brain, including the frontal lobe, caudate nucleus, and cerebellum. nih.gov Manganese is an essential trace element, and alterations in its homeostasis can have significant neurological consequences. mdpi.com

Research has demonstrated a direct impact of this compound on neuronal iron uptake. nih.gov In studies using synaptosomes from rat brains, this compound was found to stimulate the uptake of iron. nih.gov This effect was observed in different brain regions and with different forms of iron donors. For instance, in synaptosomes from the striatum, this compound increased iron uptake from [55Fe]citrate by 60%. nih.gov In cortical synaptosomes, the drug enhanced iron uptake from [55Fe]transferrin by 50% and from [55Fe]citrate by 68%. nih.gov These findings suggest that this compound actively increases the accumulation of iron within neurons, a mechanism that may be relevant to the long-term effects of the medication. nih.gov

The influence of this compound extends to copper metabolism within the central nervous system. nih.gov Investigations have examined how this compound administration affects copper concentrations in different brain areas, highlighting the compound's broad impact on the homeostasis of essential trace metals. nih.gov

Interactive Table: Effect of this compound on Trace Metal Uptake in Rat Brain Synaptosomes

Brain RegionIron DonorPercentage Increase in Iron Uptake
Striatum[55Fe]citrate60%
Cortex[55Fe]transferrin50%
Cortex[55Fe]citrate68%

Studies on this compound's Influence on Neuroplasticity and Synaptic Remodeling

Antipsychotic medications, including this compound, are understood to induce neuroplasticity, which involves changes to the structure and function of synapses. nih.govnih.gov The delayed onset of the therapeutic effects of many antipsychotics suggests that their mechanism of action is not solely based on immediate receptor blockade, but also involves longer-term modifications of synaptic connections. nih.gov

Mounting evidence indicates that antipsychotics can lead to significant morphological and synaptic changes in the brain. nih.gov These drugs modulate processes that regulate synaptic plasticity, the architecture of dendritic spines, and the composition of the postsynaptic density. nih.gov Research on typical antipsychotics, which share mechanisms with this compound, has provided compelling evidence of anatomical and molecular changes in brain regions like the striatum and nucleus accumbens. nih.gov These anatomical alterations have been documented at the level of synapse morphology and the total number of synapses. nih.gov This capacity of antipsychotics to induce anatomical and molecular remodeling in the brain is considered relevant to their therapeutic properties. nih.gov If psychiatric disorders such as schizophrenia are viewed as conditions involving disorganized synaptic connections, the neuroplasticity promoted by drugs like this compound may help achieve a functional and anatomical reconnection. nih.gov

Contributions to the Development and Validation of Animal Models for Psychiatric Disorders

This compound, as the first effective antipsychotic drug, was instrumental in the development and validation of animal models for psychiatric disorders, especially schizophrenia. nih.gov Its discovery revolutionized the treatment of psychosis and provided a critical pharmacological tool for researchers. nih.gov

The earliest and most widely studied animal models were often based on the behavioral effects of psychostimulant drugs like amphetamine, which can produce schizophrenia-like symptoms in humans. acnp.orgnih.gov In animals, these drugs induce behaviors such as locomotor hyperactivity and stereotyped, perseverative movements. acnp.org A crucial step in validating these models was demonstrating that known effective treatments, like this compound, could reverse or prevent these drug-induced behaviors. acnp.org

Indeed, studies showed that pretreatment with this compound could prevent both the locomotor hyperactivity and the stereotyped behaviors induced by amphetamine in animal subjects. acnp.org This finding provided strong predictive validity for these dopamine-based models and became a foundational screening method for identifying new potential antipsychotic drugs. nih.govnih.gov For many years, the ability of a novel compound to block the disruptive effects of a dopamine agonist in animals served as a highly reliable predictor of its antipsychotic efficacy in humans. nih.gov

Translational Research and Repurposing of Chlorpromazine

Investigation of Antineoplastic Mechanisms of Chlorpromazine (B137089)

Numerous preclinical studies have demonstrated that this compound exerts a potent antitumorigenic effect across various cancer types. nih.gov Its anticancer activity is attributed to a multifaceted mechanism of action that involves the regulation of the cell cycle, modulation of chemo-resistance and cancer stemness, and targeting of key oncogenic signaling pathways. nih.gov

This compound has been shown to impede cancer cell proliferation by inducing cell cycle arrest. In human oral cancer cells, treatment with this compound leads to G2/M phase arrest. mdpi.com This cell cycle blockade is associated with a decrease in the activity of the cdc2/cyclin B1 complex, which is crucial for the G2/M transition. nih.gov Specifically, this compound has been observed to suppress the expression of cyclin B1, cdc2, and cdc25c, while increasing the levels of phosphorylated cdc2 (Tyr15). nih.gov

Furthermore, this compound can inhibit the mitotic kinesin KSP/Eg5, a motor protein essential for the formation of a bipolar spindle during mitosis. mdpi.com Inhibition of KSP/Eg5 by this compound results in mitotic arrest characterized by the accumulation of cells with monopolar spindles. mdpi.com In glioblastoma (GBM) cells, this compound has been found to induce hyperdiploidy, a state of having an abnormal number of chromosomes, which can contribute to the inhibition of cell viability. mdpi.com

Table 1: Effects of this compound on Cell Cycle and Tumor Progression

Cancer Type Effect Mechanism
Colorectal Cancer Induces G2/M cell cycle arrest Decreased activity of the cdc2/cyclin B1 complex nih.gov
Oral Cancer Induces G2/M phase arrest and apoptosis Regulation of PI3K/AKT/mTOR-mediated autophagy pathways mdpi.com
Non-Small Cell Lung Carcinoma Mitotic arrest Inhibition of the mitotic kinesin KSP/Eg5 mdpi.com
Glioblastoma Induces hyperdiploidy, inhibits viability Not fully elucidated mdpi.com

A significant hurdle in cancer therapy is the development of chemo-resistance. This compound has shown promise in overcoming this challenge, particularly in glioblastoma. It has been reported to selectively inhibit the proliferation of chemoresistant glioma cells and glioma stem cells. nih.gov One of the proposed mechanisms for this selectivity is the inhibition of cytochrome c oxidase (CcO), a key component of the mitochondrial respiratory chain, specifically in chemoresistant cells that express the COX4-1 subunit. nih.gov By inhibiting CcO, this compound disrupts the energy metabolism of these resistant cells. nih.gov

In addition to reversing chemo-resistance, this compound can suppress cancer stemness, the ability of a small population of cancer cells to self-renew and differentiate, driving tumor growth and recurrence. nih.gov In breast cancer cells, this compound has been shown to suppress stemness, leading to a decrease in self-renewal and chemoresistance to drugs like doxorubicin (B1662922) and taxol. nih.gov Similarly, in glioblastoma neurospheres, which are enriched with stem-like cells, this compound has been found to downregulate the expression of stemness genes such as OCT 3/4, SOX2, and NANOG. mdpi.com

Table 2: this compound's Impact on Chemo-resistance and Cancer Stemness

Cancer Type Effect Mechanism
Glioblastoma Overcomes temozolomide (B1682018) resistance Inhibition of Cx43 and essential DNA repair pathways researchgate.netbiorxiv.org
Glioblastoma Inhibits proliferation of chemoresistant cells Selective inhibition of cytochrome c oxidase (CcO) with COX4-1 subunit nih.gov
Breast Cancer Suppresses stemness and reverses drug resistance Suppression of YAP signaling, increased membrane permeability nih.gov
Glioblastoma Downregulates stemness gene expression Reduction in the expression of OCT 3/4, SOX2, NANOG mdpi.com

The antineoplastic effects of this compound are mediated through its interaction with a variety of molecular targets and the modulation of several signal transduction pathways crucial for cancer cell survival and proliferation. nih.govnih.gov

One of the key pathways affected by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. In oral cancer cells, this compound has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy. mdpi.com It reduces the expression of phosphorylated Akt (p-Akt) and mTOR. mdpi.com

Another important target is the YAP (Yes-associated protein) signaling pathway, which plays a role in cell proliferation and organ size control. In breast cancer, this compound suppresses YAP signaling by increasing the phosphorylation of its upstream regulators, LATS1 and MST1, leading to the proteasomal degradation of YAP. nih.gov

This compound also interacts with calmodulin, a calcium-binding protein involved in regulating cell proliferation and differentiation. nih.gov Furthermore, it has been identified as an antagonist of the dopamine (B1211576) receptor D2 (DRD2), which is highly expressed in glioblastoma and contributes to tumor cell homeostasis and resistance to hypoxia. mdpi.com Recent studies have also identified the glycolytic enzyme pyruvate (B1213749) kinase M2 (PKM2) as a major target of this compound in glioblastoma, suggesting that the drug can interfere with cancer cell energy metabolism by inhibiting the Warburg effect. biorxiv.org

Research into Antiviral Activity of this compound

In addition to its anticancer properties, this compound has been investigated for its broad-spectrum antiviral activity, particularly against RNA viruses. nih.gov This research has gained significant attention in the context of emerging viral threats.

In vitro studies have demonstrated that this compound exhibits antiviral activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. biorxiv.orgbiorxiv.org It has been shown to inhibit the replication of the virus in both monkey (VeroE6) and human (A549-ACE2) cell lines, with a half-maximal inhibitory concentration (IC50) of approximately 10µM. biorxiv.orgnih.gov Research has also indicated that this compound can inhibit the expression and secretion of IL-6, a key pro-inflammatory cytokine, from monocytes activated by the SARS-CoV-2 nucleocapsid protein. mdpi.comnih.gov This suggests a potential immunomodulatory role in mitigating the cytokine storm associated with severe COVID-19. mdpi.comnih.gov

Prior to the emergence of SARS-CoV-2, this compound had already shown inhibitory activity against other coronaviruses, including SARS-CoV and MERS-CoV. nih.govmdpi.com

The primary antiviral mechanism of this compound is believed to be the inhibition of clathrin-mediated endocytosis. nih.govbiorxiv.orgbiorxiv.org Many viruses, including coronaviruses, utilize this pathway to enter host cells. biorxiv.orgbiorxiv.org this compound disrupts the formation of clathrin-coated pits at the cell membrane, thereby blocking viral entry. nih.gov

However, some research suggests that the inhibition of clathrin-mediated endocytosis may not be the sole antiviral mechanism. frontiersin.org Studies on MERS-CoV have indicated that this compound can also affect post-entry stages of the viral replication cycle. nih.gov As a cationic amphiphilic drug, it can intercalate into the host cell membrane, increasing its fluidity and potentially inhibiting virus-host cell fusion. nih.gov This multifaceted antiviral action makes this compound a subject of ongoing research for the development of broad-spectrum antiviral therapies.

Implications for Broader Drug Discovery and Development Beyond Traditional Psychiatric Applications

The journey of this compound from an antipsychotic to a candidate for repurposing holds significant implications for the broader landscape of drug discovery and development. Its multifaceted activity against various pathogens and cancer cells underscores how a single compound can influence numerous biological pathways. nih.govresearchgate.net This versatility makes this compound a valuable tool and lead compound for developing new therapeutic agents that extend beyond its original psychiatric indications.

Anticancer Research:

Initial observations dating back several decades suggested a potential link between this compound use and a decreased risk of certain cancers. nih.gov Modern research has substantiated these early findings, revealing that this compound exerts potent antitumorigenic effects through multiple mechanisms. nih.govmedchemexpress.com It has been shown to inhibit cancer cell proliferation, regulate the cell cycle, and impede tumor growth and metastasis. nih.govresearchgate.net

One of the key anticancer mechanisms of this compound is the inhibition of DNA synthesis. nih.gov Furthermore, it targets various molecular pathways involved in cancer progression. For instance, in chemoresistant glioma cells, this compound has been found to selectively inhibit the activity of cytochrome c oxidase (CcO), a critical component of the mitochondrial respiratory chain. nih.govoncotarget.com This selective action against chemoresistant cells highlights its potential in overcoming treatment failure in aggressive cancers like glioblastoma. oncotarget.comnih.gov Studies have also demonstrated its ability to hinder the viability of glioblastoma multiforme (GBM) cells and reduce the expression of genes associated with stemness. nih.gov In the context of acute myeloid leukaemia (AML), this compound has been identified as a promising candidate for repurposing. nih.govcore.ac.uk

Table 1: Selected Research Findings on the Anticancer Activity of this compound

Cancer TypeKey Research FindingInvestigated Mechanism of Action
Glioblastoma (GBM)Inhibited viability, reduced cloning efficiency, and downregulated stemness genes in GBM cell lines. nih.govAntagonism of the D2 dopamine receptor (DRD2), which is highly expressed in GBM. nih.gov
Chemoresistant GliomaSelectively inhibited proliferation in chemoresistant glioma stem cells and cell lines. oncotarget.comInhibition of cytochrome c oxidase (CcO) activity in cells expressing the COX4-1 subunit. nih.govoncotarget.com
Acute Myeloid Leukaemia (AML)Identified as a potential candidate for AML therapy, with nanoencapsulation strategies explored to mitigate CNS effects. nih.govcore.ac.ukCytotoxic potential against AML cells. nih.govresearchgate.net
Various CancersDemonstrated inhibition of tumor growth in animal models and effects on multiple oncogenic targets. nih.govInhibition of DNA synthesis, regulation of cell cycle and metastasis. nih.gov

Antiviral Applications:

This compound has demonstrated a broad spectrum of antiviral activity against numerous RNA viruses. nih.govnih.gov Its primary antiviral mechanism is the inhibition of clathrin-mediated endocytosis, a crucial pathway that many viruses exploit to enter host cells. nih.govfrontiersin.orgfrontiersin.org By disrupting this process, this compound can effectively block viral entry and subsequent replication. researchgate.netnih.govfrontiersin.org

This mechanism has been shown to be effective against a range of viruses, including coronaviruses like SARS-CoV and MERS-CoV, as well as Ebola virus, influenza virus, and Zika virus. nih.govfrontiersin.orgfrontiersin.org For coronaviruses, research has indicated that this compound can inhibit viral replication in vitro. nih.govfrontiersin.org The potential for this compound to be repurposed as an antiviral agent, particularly in the context of emerging viral threats, is an active area of investigation. nih.govfrontiersin.orgnih.gov

Table 2: Research Findings on the Antiviral Activity of this compound

VirusKey Research FindingProposed Mechanism of Action
Coronaviruses (SARS-CoV, MERS-CoV)Inhibited viral replication in cell cultures. nih.govfrontiersin.orgInhibition of clathrin-mediated endocytosis; potential effects on post-entry stages of the viral replication cycle. nih.govfrontiersin.orgfrontiersin.org
Ebola VirusShowed antiviral activity. frontiersin.orgInhibition of clathrin-dependent endocytosis. researchgate.net
Influenza VirusDemonstrated antiviral effects. frontiersin.orgInhibition of clathrin-mediated endocytosis. frontiersin.org
Zika VirusSignificantly inhibited viral entry into cells. frontiersin.orgInhibition of clathrin-mediated endocytosis. frontiersin.org
Hepatitis C VirusReported to slow or suppress replication. frontiersin.orgInhibition of clathrin-dependent endocytosis. researchgate.net

Antimicrobial and Antiparasitic Potential:

Beyond its antiviral and anticancer properties, this compound and other phenothiazines possess significant antimicrobial effects. frontiersin.orgnih.govwikipedia.org Research has confirmed its in vitro activity against various bacteria, including Staphylococcus aureus and strains of Mycobacterium tuberculosis. nih.govmdpi.com One notable finding is its ability to kill S. aureus that has been phagocytosed by human macrophages, suggesting a role in treating intracellular infections. nih.gov The antimicrobial action is thought to involve multiple cellular targets, which may reduce the likelihood of resistance development. nih.gov

In addition to its antibacterial properties, this compound has shown activity against parasites. It has been demonstrated to reverse chloroquine (B1663885) resistance in Plasmodium species, the parasites responsible for malaria, in animal models. wikipedia.org Furthermore, it exhibits a broad-spectrum anthelmintic (anti-worm) effect. wikipedia.org

Table 3: Research Findings on the Antimicrobial and Antiparasitic Activity of this compound

Pathogen TypeOrganismKey Research FindingProposed Mechanism of Action
BacteriaStaphylococcus aureusExhibited killing activity against intracellular S. aureus within human macrophages at clinical concentrations. nih.govMultiple cellular targets are implicated. nih.gov
BacteriaMycobacterium tuberculosisDemonstrated antibacterial activity against various strains. mdpi.comInhibition of efflux pumps and action on macrophage bactericidal function. frontiersin.orgnih.gov
Parasite (Protozoa)Plasmodium chabaudiReversed chloroquine resistance in mouse models. wikipedia.orgNot fully elucidated, but phenothiazines are known to have anti-plasmid activity. frontiersin.org
Parasite (Helminth)Various wormsFound to have a wide spectrum anthelmintic effect. wikipedia.orgActs as a rapidly acting anthelmintic drug. wikipedia.org

The diverse biological activities of this compound serve as a powerful example of how existing drugs can be repurposed for new indications. Its journey from a psychiatric medication to a potential treatment for cancer and infectious diseases provides a compelling case for re-evaluating the therapeutic potential of well-characterized compounds. This approach can significantly shorten the drug development timeline and reduce costs, offering new hope for challenging diseases.

Methodological Approaches in Chlorpromazine Research

In Vitro Cellular and Molecular Assays (e.g., cell viability, immunoblot analysis)

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of chlorpromazine (B137089) (CPZ). A primary technique is the cell viability assay, which measures the proportion of living cells in a population after exposure to the drug. For instance, the MTT assay, a colorimetric method, has been used to determine the viability of various cell lines, including human lymphocytes and melanoma cells, following treatment with CPZ. mdpi.com Research on glioblastoma (GBM) cell lines has also employed luminescent cell viability assays to quantify the dose-dependent effects of CPZ. nih.gov These studies often determine the IC50 value, the concentration of a drug that inhibits a biological process by 50%, providing a measure of the drug's potency. nih.gov

Another critical molecular technique is immunoblot analysis, or Western blotting. This method is used to detect specific proteins in a cell lysate. In CPZ research, it has been instrumental in studying the drug's effect on autophagy, a cellular process of degradation and recycling. frontiersin.org For example, immunoblotting for the protein LC3 is used to monitor the formation of autophagosomes; an increase in the LC3-II form relative to LC3-I is indicative of autophagosome accumulation. frontiersin.orgnih.gov This technique has revealed that CPZ can enhance autophagosome formation while also blocking their fusion with lysosomes. frontiersin.org Furthermore, immunoblotting can be used to analyze the phosphorylation state of proteins, such as TFEB, to understand how CPZ affects signaling pathways that regulate autophagy. nih.gov

Cytotoxicity assays are also commonly performed. These can involve measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from damaged cells, or using flow cytometry. mdpi.comuel.ac.uk Studies have shown that CPZ can induce dose-dependent DNA single-strand breaks in cells, a finding that precedes the loss of cell viability. uel.ac.uk These in vitro assays provide detailed insights into the cytotoxic and cytostatic effects of this compound at the cellular level. nih.govuel.ac.uk

Table 1: Examples of In Vitro Assays in this compound Research
Assay TypePurposeKey Findings Related to this compoundCell Lines UsedReferences
Cell Viability Assay (e.g., MTT, CellTiter-Glo)To quantify the number of viable cells after drug treatment and determine IC50 values.Markedly affects cell viability in a dose-dependent manner. Synergizes with temozolomide (B1682018) in glioblastoma cells.Glioblastoma (GBM) cell lines, Human lymphocytes (HUT-78, COLO 720L), Melanoma cells (COLO 679, B16-F0) mdpi.comnih.gov
Immunoblot Analysis (Western Blotting)To detect specific proteins and analyze cellular pathways like autophagy.Increases LC3-II levels, indicating autophagosome accumulation. Induces TFEB nuclear translocation.HEK 293 cells, Glioblastoma (GBM) cell lines frontiersin.orgnih.gov
Cytotoxicity Assays (e.g., LDH release, Flow Cytometry)To measure cell death and membrane damage.Induces DNA single-strand breaks before cell viability loss. Cytotoxicity is dose- and time-dependent.SA3T3 cells uel.ac.uk

Ex Vivo Brain Slice Electrophysiological Techniques (e.g., extracellular recordings, patch-clamp)

Ex vivo brain slice preparations serve as a crucial bridge between in vitro and in vivo studies, allowing for the examination of neuronal function within a relatively intact neural circuit. mdpi.com Electrophysiological techniques applied to these slices are used to investigate how this compound modulates synaptic transmission and neuronal excitability. protocols.iocriver.com

Patch-clamp recording is a high-resolution technique that allows for the measurement of ion flow through single channels or across the entire cell membrane (whole-cell recording). protocols.iomdpi.com This method has been employed to study the direct effects of CPZ on specific ion channels. For example, studies using the patch-clamp technique on rat megakaryocytes demonstrated that this compound inhibits Kv1.3-channel currents and decreases membrane capacitance. nih.gov In the context of neuroinflammation, patch-clamp recordings from microglia in medial prefrontal cortex (mPFC) slices have shown that CPZ directly inhibits Kv1.3 channel activity. nih.gov Whole-cell recordings are used to monitor changes in membrane potential and synaptic currents in response to the drug. nih.gov

Neuroimaging Techniques for Receptor Occupancy Studies (e.g., Positron Emission Tomography with radioligands)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), are powerful non-invasive methods used to study the distribution and binding of drugs to their target receptors in the living human brain. nih.govsnmjournals.org In this compound research, PET is essential for determining the extent to which the drug occupies its target receptors at clinically relevant doses.

This technique involves administering a radioligand—a molecule that binds to a specific receptor and is labeled with a positron-emitting isotope (like Carbon-11 or Fluorine-18). nih.gov The PET scanner detects the gamma rays produced when positrons emitted by the radioligand annihilate with electrons in the brain tissue, allowing for the mapping of receptor distribution and density. snmjournals.org

To study this compound's effects, researchers have used PET with radioligands such as [¹⁸F]setoperone, which has a high affinity for serotonin (B10506) 5-HT₂A receptors. nih.govpsychiatryonline.org Studies in schizophrenic patients treated with this compound have shown a dose- and plasma concentration-dependent reduction in the availability of cortical 5-HT₂A binding sites for [¹⁸F]setoperone. psychiatryonline.org At a daily dose of 400 mg, the mean reduction was about 50%, while at higher doses (700 mg/day), a virtual saturation of 5-HT₂A receptors was observed, indicating a high level of receptor blockade. psychiatryonline.org Similarly, PET studies using ¹¹C-labeled this compound itself have been conducted to map the drug's distribution in the brains of schizophrenic patients, showing its localization in gray matter structures like the cortex, caudate nucleus, and thalamus. nih.gov These receptor occupancy studies are critical for understanding the relationship between drug dosage, target engagement, and clinical efficacy.

Table 2: PET Radioligands Used in this compound Research
RadioligandTarget Receptor/MoleculePurpose of StudyKey FindingsReferences
[¹⁸F]setoperoneSerotonin 5-HT₂A ReceptorTo quantify 5-HT₂A receptor occupancy by this compound in patients.Demonstrated a dose-dependent blockade of cortical 5-HT₂A receptors by this compound. nih.govpsychiatryonline.org
¹¹C-chlorpromazineThis compound distributionTo map the kinetic distribution of this compound in the human brain.Showed drug distribution in gray matter, including the cortex, caudate nucleus, and thalamus. nih.gov

Biochemical and Morphological Analyses (e.g., DNA labelling, cytophotometry)

Biochemical and morphological analyses provide insights into the structural and chemical changes induced by this compound at the subcellular and tissue levels. Biochemical assays are used to investigate the drug's impact on fundamental cellular processes like DNA integrity and synthesis. For instance, studies have explored the effect of this compound on DNA transcription, an indirect measure of DNA damage and repair. nih.gov Using cultured human fibroblasts, it was found that this compound can adversely affect the recovery of RNA synthesis after UV-induced DNA damage, particularly in cell lines with deficient DNA repair mechanisms. nih.gov The COMET assay (single-cell gel electrophoresis) has been used to directly quantify DNA damage, revealing that CPZ can photosensitize cells, leading to DNA damage upon exposure to UVA radiation. researchgate.net

Morphological analysis often involves microscopy techniques to visualize drug-induced changes in cell and tissue structure. Electron microscopy, for example, has been used to investigate the mechanisms behind the hyperpigmentation of the skin, a known side effect of long-term this compound therapy. nih.gov Both transmission and scanning electron microscopy of skin biopsies from a patient with CPZ-induced hyperpigmentation revealed deposits of a pigment complex, likely composed of melanin (B1238610) and the drug itself, among dermal collagen bundles. nih.gov These advanced imaging techniques are crucial for correlating the biochemical effects of the drug with observable structural changes in tissues.

Utilization of Animal Models in Neuropharmacological and Developmental Studies

Animal models are indispensable for studying the complex behavioral, neurochemical, and developmental effects of this compound in a whole-organism context. Rodent models, such as rats and mice, are frequently used in neuropharmacological research to investigate the drug's impact on behaviors relevant to psychiatric disorders. youtube.com For example, the effects of this compound on exploratory behavior and habituation have been studied in rats using a hole-board apparatus, which assesses both general motor activity and specific investigative actions. nih.gov Animal models are also used to study compulsive-like behaviors induced by dopamine (B1211576) agonists like apomorphine; this compound's ability to reduce these behaviors demonstrates its "taming" or antipsychotic-like effects. drnaitiktrivedi.com

Beyond behavior, animal models allow for the investigation of neurochemical changes. Studies in dogs have examined the dose-dependent effects of this compound on the metabolism of catecholamines, such as dopamine and noradrenaline, in various brain regions. nih.gov These experiments involve analyzing brain tissue or cerebrospinal fluid to measure the concentrations of neurotransmitters and their metabolites, like homovanillic acid. nih.gov Furthermore, animal models are crucial for developmental toxicology studies. Research in mice has been conducted to assess the potential developmental neurotoxicity of this compound, providing data on how exposure during critical periods might affect the developing nervous system.

Advanced Proteomics Approaches (e.g., Reverse-Phase Protein microArrays, Activity-Based Protein Profiling)

Advanced proteomics approaches offer a global, unbiased view of how this compound interacts with the cellular proteome, enabling the identification of novel drug targets and mechanisms of action. One such powerful technique is Activity-Based Protein Profiling (ABPP). upenn.edu ABPP utilizes chemical probes that react with the active sites of specific enzyme families to profile their functional state within a complex proteome. nih.gov

A notable application of ABPP in this compound research involved its use in a competitive mode to identify potential cellular targets in glioblastoma (GBM) cells. In this approach, cell lysates were incubated with increasing concentrations of CPZ before being treated with an ATP-mimicking probe. nih.gov By using this probe in conjunction with mass spectrometry, researchers could identify proteins whose ability to bind the probe was altered by CPZ. This innovative study pointed towards factors involved in endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) as putative targets of this compound, linking the drug to the induction of cytotoxic autophagy in cancer cells. nih.gov While Reverse-Phase Protein microArrays (RPPA) have not been extensively reported in CPZ-specific literature, this high-throughput antibody-based technique could be used to quantify changes in a large number of specific proteins and phosphoproteins following drug treatment, offering another avenue for dissecting its effects on cellular signaling networks. These proteomic strategies are at the forefront of moving beyond known receptor targets to uncover the broader biological impact of this compound.

Q & A

Q. How are chlorpromazine dose equivalencies calculated for comparative antipsychotic studies?

To establish dose equivalence, researchers use fixed-dose placebo-controlled studies to identify minimum effective doses (MED) of newer antipsychotics relative to haloperidol. Using the convention "2 mg haloperidol = 100 mg this compound," MED ratios are converted. For example:

  • Risperidone: 2 mg/day ≈ 100 mg/day this compound
  • Olanzapine: 5 mg/day ≈ 100 mg/day this compound
    This method ensures standardized comparisons in meta-analyses and clinical trials .

Q. What methodological strategies mitigate confounding variables (e.g., prolactin levels) in this compound studies?

  • Covariate Adjustment: Use analysis of covariance (ANCOVA) with this compound-equivalent doses and sex as covariates to isolate drug-specific effects on prolactin .
  • Post Hoc Testing: Apply Bonferroni corrections to reduce Type I errors in multi-group comparisons .
  • Longitudinal Sampling: Track prolactin levels at consistent time points to account for circadian fluctuations.

Advanced Research Question

Q. How can contradictory findings between in vitro and in vivo this compound studies be resolved?

  • Replication Controls: For in vitro assays (e.g., UV-spectrophotometric DNA damage studies), include irradiated controls and standardized this compound concentrations (4–20 µg/mL) to validate dose-response consistency .
  • Pharmacokinetic Modeling: Adjust for metabolic differences (e.g., 7-hydroxy this compound activity) using high-performance liquid chromatography (HPLC) to quantify plasma metabolites .
  • Species-Specific Calibration: In animal models, calibrate doses based on behavioral endpoints (e.g., treadle pressing in pigeons) rather than human equivalencies .

Basic Research Question

Q. What are key considerations for designing longitudinal studies on this compound's long-term effects?

  • Multi-Method Assessment: Combine psychiatric evaluations, psychometric tests, and social case studies to capture diverse endpoints .
  • Blinding Protocols: Use placebo-controlled, double-blind designs to minimize bias in long-term trials .
  • Retention Strategies: Implement regular follow-ups and incentivize participation to reduce attrition.

Advanced Research Question

Q. How should researchers address discrepancies in this compound's dose-response relationships?

  • Meta-Regression Analysis: Test variables like age, trial quality (Jadad scale), and dose (this compound equivalents) to identify moderators of effect size .
  • Sensitivity Analyses: Exclude outlier studies or apply random-effects models to account for heterogeneity .
  • Dose-Titration Studies: Use adaptive designs to dynamically adjust doses based on individual pharmacokinetic profiles .

Basic Research Question

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (H315, H319) .
  • Ventilation: Store and handle solutions in fume hoods to avoid inhalation of acetonitrile solvent vapors .
  • Waste Disposal: Classify this compound waste as "strongly hazardous to water" (WGK 3) and follow REACH regulations for disposal .

Advanced Research Question

Q. What experimental controls are essential when studying this compound's impact on endocytosis?

  • Inhibitor Specificity: Use this compound (clathrin inhibitor) alongside caveolin-1/dynamin inhibitors to isolate pathways .
  • Negative Controls: Include mock-treated samples (e.g., medium-only) to baseline UV spectrophotometry readings .
  • Dose Validation: Confirm non-cytotoxic concentrations via cell viability assays prior to endocytosis experiments.

Basic Research Question

Q. How are active metabolites like 7-hydroxy this compound quantified in pharmacokinetic studies?

  • Chromatography: Use HPLC with UV detection (λ = 260 nm) and reference standards (e.g., 25 µL sample at 10 mM) .
  • Plasma Sampling: Collect timed post-dose samples to track metabolite accumulation .
  • Cross-Species Validation: Compare rodent and human metabolite profiles to assess translational relevance.

Advanced Research Question

Q. What statistical approaches validate this compound's behavioral effects in animal models?

  • Multiple-Schedule Testing: Assess appetitive/aversive responses using operant conditioning (e.g., treadle pressing) to differentiate sedation from motor impairment .
  • Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .
  • Species-Specific Adjustments: Calibrate doses for interspecies metabolic differences (e.g., avian vs. mammalian models) .

Advanced Research Question

Q. How do researchers reconcile conflicting this compound plasma level data with clinical outcomes?

  • Single-Dose Pharmacokinetics: Measure response to a test dose rather than sustained levels to predict individual efficacy .
  • Parent Compound Focus: Prioritize this compound (vs. metabolites) in initial assays to simplify dose-response correlations .
  • Population Stratification: Subgroup patients by CYP2D6 metabolizer status to explain variability in plasma levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.